An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid , a bicyclic amino acid analogue, serves as a critical chiral building block in the synthesis of various pharmaceutical agents. Its rigid conformational structure is of significant interest in medicinal chemistry for the design of peptidomimetics with enhanced stability and bioactivity. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and visualizations of its synthetic pathway and role as a key intermediate.
Core Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
| Identifier | Value | Reference |
| IUPAC Name | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | |
| CAS Number | 80875-98-5 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | |
| Molecular Weight | 169.22 g/mol | |
| Canonical SMILES | C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O |
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder/solid | [1][2] |
| Melting Point | 267-269 °C[2][3], 270 °C[1], 275-277 °C[4][5] | |
| Boiling Point (Predicted) | 318.6 °C at 760 mmHg | [6] |
| Solubility | Soluble in methanol (B129727) and water[2][5] | |
| pKa (Predicted) | 2.47 ± 0.20 | [4][5][6] |
| logP (Predicted) | -1[2], 1.32050[6] | |
| Optical Rotation | -50.0 ± 1.0° (c=1 in methanol) | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The following sections describe generalized yet detailed methodologies for determining its key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the finely powdered, dry (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Solubility Determination
Understanding the solubility profile is critical for reaction setup, purification, and formulation development.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes
Procedure:
-
A predetermined amount (e.g., 10 mg) of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is weighed and placed into a test tube.
-
A specific volume (e.g., 1 mL) of the solvent (e.g., water, methanol, ethanol, dichloromethane) is added to the test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in deionized water.
-
The initial pH of the solution is measured.
-
The solution is titrated with a standardized solution of NaOH, added in small increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
The titration is continued until the pH has risen significantly, indicating that the carboxylic acid has been fully deprotonated.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of the compound, which is crucial for predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol and phosphate (B84403) buffer (pH 7.4)
Procedure (Shake-Flask Method):
-
n-Octanol and the aqueous buffer are mutually saturated by vigorous mixing followed by separation.
-
A known concentration of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is dissolved in the aqueous phase.
-
A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or vial.
-
The mixture is agitated until equilibrium is reached (e.g., for 1 hour).
-
The mixture is then allowed to stand for the two phases to separate completely.
-
The concentration of the compound in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).
-
The concentration in the n-octanol phase is calculated by mass balance.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
Key Synthetic Pathways and Relationships
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a pivotal intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril (B612348) and Trandolapril (B549266).
General Synthesis Workflow
The synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid often involves the hydrogenation of a less saturated precursor.
Caption: General synthetic route to (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
Role in Perindopril Synthesis
This compound is a key building block in the multi-step synthesis of the ACE inhibitor Perindopril.
Caption: Role as an intermediate in the synthesis of Perindopril.
References
- 1. scribd.com [scribd.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 6. EP1724260A1 - Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
